molecular formula C7H3ClF2O B1433746 2-Chloro-4,6-difluorobenzaldehyde CAS No. 1261493-54-2

2-Chloro-4,6-difluorobenzaldehyde

Cat. No.: B1433746
CAS No.: 1261493-54-2
M. Wt: 176.55 g/mol
InChI Key: WEXRLMRQYDCTAT-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a chlorinating agent. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison: 2-Chloro-4,6-difluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influences its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct reactivity patterns and is preferred in certain synthetic applications due to its stability and ease of handling .

Properties

IUPAC Name

2-chloro-4,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRLMRQYDCTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CsF (approximately 0.2 g) was added to a mixture of crude 6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (10.5 g, approximately 42 mmol) in dimethylformamide (15 mL)/H2O (2 mL). After stirring for 10 min the reaction was diluted with heptane and H2O. The phases were separated and the aqueous extracted with further heptane. The combined organic layers were washed with H2O, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (1:4 EtOAc:heptane) followed by trituration with pentane gave the title compound as a white solid (3.0 g, 17.0 mmol).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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